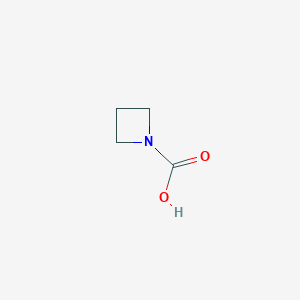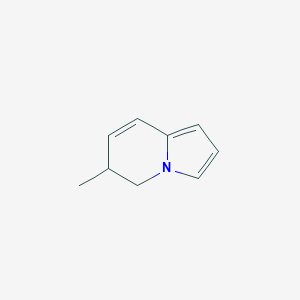
Azetidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-1-carboxylic acid is a four-membered nitrogen-containing heterocyclic compound It is an analogue of proline and is known for its significant ring strain, which imparts unique reactivity and stability properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azetidine-1-carboxylic acid can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. For example, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have been employed to produce functionalized azetidines under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Azetidine-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive and suitable for ring-opening and expansion reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. For example, the reduction of β-lactams to azetidines can be achieved using lithium aluminum hydride (LAH) in diethyl ether .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reduction of β-lactams typically yields azetidines, while oxidation reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
Azetidine-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In biology, it serves as a proline analogue and is used to study protein folding and stability. In medicine, this compound derivatives have shown potential as therapeutic agents, including antihypertensive and anticoagulant drugs . Additionally, it is used in the development of new materials and polymers .
Mécanisme D'action
The mechanism of action of azetidine-1-carboxylic acid involves its incorporation into proteins in place of proline, leading to the formation of misfolded proteins. This misincorporation triggers the unfolded protein response and subsequent protein degradation . The compound’s unique ring strain and nitrogen-containing structure contribute to its reactivity and biological effects.
Comparaison Avec Des Composés Similaires
Azetidine-1-carboxylic acid is similar to other four-membered nitrogen-containing heterocycles, such as aziridines and pyrrolidines. it is unique due to its intermediate ring strain, which provides a balance between reactivity and stability . Other similar compounds include azetidine-2-carboxylic acid, pyrrolidine, and piperidine
Propriétés
Formule moléculaire |
C4H7NO2 |
|---|---|
Poids moléculaire |
101.10 g/mol |
Nom IUPAC |
azetidine-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO2/c6-4(7)5-2-1-3-5/h1-3H2,(H,6,7) |
Clé InChI |
KVVMXWRFYAGASO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)



